molecular formula C24H18ClNO5S B2822804 7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one CAS No. 866811-12-3

7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one

Cat. No.: B2822804
CAS No.: 866811-12-3
M. Wt: 467.92
InChI Key: CLAAUTPJYDQAHR-UHFFFAOYSA-N
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Description

7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is a complex organic compound with a unique structure that includes a quinoline core, a dioxole ring, and sulfonyl and chlorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxole Ring: This step involves the cyclization of a suitable precursor to form the dioxole ring.

    Chlorophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptor Activity: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-Chlorophenyl)sulfonyl-5-[(2-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
  • 7-(4-Chlorophenyl)sulfonyl-5-[(4-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one

Uniqueness

7-(4-chlorobenzenesulfonyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one is unique due to its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

7-(4-chlorophenyl)sulfonyl-5-[(3-methylphenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-15-3-2-4-16(9-15)12-26-13-23(32(28,29)18-7-5-17(25)6-8-18)24(27)19-10-21-22(11-20(19)26)31-14-30-21/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAAUTPJYDQAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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